Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

BCP bioisostere aqueous solubility phenyl replacement

Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2096992-22-0) is a bicyclo[1.1.1]pentane (BCP)-based carbamate building block bearing a Boc-protected amine at one bridgehead and a cyanomethyl substituent at the opposing bridgehead. With molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28 g/mol, this compound belongs to a class of strained, saturated bicyclic scaffolds widely adopted as nonclassical bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry.

Molecular Formula C12H18N2O2
Molecular Weight 222.288
CAS No. 2096992-22-0
Cat. No. B2678355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
CAS2096992-22-0
Molecular FormulaC12H18N2O2
Molecular Weight222.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)CC#N
InChIInChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-6-11(7-12,8-12)4-5-13/h4,6-8H2,1-3H3,(H,14,15)
InChIKeyYXBLQSZUOYVBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl (3-(Cyanomethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate (CAS 2096992-22-0): BCP-Based Building Block for Bioisosteric Drug Design


Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2096992-22-0) is a bicyclo[1.1.1]pentane (BCP)-based carbamate building block bearing a Boc-protected amine at one bridgehead and a cyanomethyl substituent at the opposing bridgehead [1]. With molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28 g/mol, this compound belongs to a class of strained, saturated bicyclic scaffolds widely adopted as nonclassical bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [2]. Commercially available at purities ≥95% (typically 97-98%), it is supplied as an off-white solid with recommended storage at 2-8°C under inert atmosphere . The compound serves as a key intermediate for constructing drug candidates with improved ADME profiles through BCP-mediated scaffold-hopping strategies .

Why Generic Substitution Fails for Tert-Butyl (3-(Cyanomethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate: Scaffold-Specific Physicochemical Advantages


The BCP scaffold is not a simple structural curiosity but a pharmacologically consequential design element that confers measurable, reproducible advantages over both phenyl-based and alternative saturated-ring analogs. Replacing the BCP core with a phenyl ring abrogates the 50-fold aqueous solubility gain and marked reduction in nonspecific binding documented for BCP bioisosteres [1]. Substituting the Boc protecting group for a Cbz (benzyl carbamate) group alters deprotection orthogonality and introduces an additional aromatic ring that may compromise the metabolic stability gains associated with the fully saturated BCP core [2]. Reducing the cyanomethyl group to an aminomethyl eliminates the nitrile's synthetic versatility as a precursor to carboxylic acids, tetrazoles, and amidines. These compound-specific features—the BCP cage, the Boc protecting group, and the cyanomethyl functional handle—are non-interchangeable design elements that collectively determine the downstream pharmacological profile of the final drug candidate [3].

Quantitative Differentiation Evidence: Tert-Butyl (3-(Cyanomethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate Versus Closest Analogs


Aqueous Solubility Superiority of BCP-Containing Scaffolds Over Phenyl Bioisosteres

Replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold relative to the corresponding para-substituted phenyl analog in matched molecular pair comparisons [1]. This class-level finding directly applies to tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate when compared to its phenyl analog tert-butyl (4-(cyanomethyl)phenyl)carbamate (CAS 1233249-35-8, XLogP3-AA = 2.1), which contains an aromatic core that contributes to higher lipophilicity and lower aqueous solubility [2]. The BCP compound has a lower predicted cLogP due to its saturated, strained cage structure, translating into measurably superior solubility characteristics critical for both in vitro assay compatibility and oral bioavailability .

BCP bioisostere aqueous solubility phenyl replacement drug design

Reduction of Nonspecific Binding by BCP Scaffold Compared to Phenyl Analogs

The BCP motif markedly decreases nonspecific binding (NSB) as measured by CHI(IAM)—the chromatographic hydrophobicity index on immobilized artificial membranes—compared to matched phenyl-containing compounds [1]. This is a pharmacologically critical advantage because high NSB leads to poor free fraction, unreliable in vitro pharmacology, and challenges in interpreting structure-activity relationships . The target compound, featuring the BCP core, inherits this NSB-reduction property relative to its phenyl analog tert-butyl (4-(cyanomethyl)phenyl)carbamate, whose aromatic ring promotes stronger hydrophobic interactions with membrane phospholipids and assay surfaces. The BCP scaffold exhibited the lowest CHI(IAM) values among bicycloalkyl and cubane variants tested, whereas bicyclo[2.2.2]octane analogs showed no NSB improvement [1].

nonspecific binding BCP phenyl bioisostere CHI(IAM) ADME optimization

Metabolic Stability Advantage of BCP Over Phenyl Cores: In Vivo Pharmacokinetic Translation

In a landmark head-to-head study, replacement of the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif yielded compound 3, which demonstrated ~4-fold higher Cmax and AUC values in mice while maintaining equipotent enzyme inhibition [1]. This in vivo PK advantage was mechanistically attributed to improved passive permeability, increased aqueous solubility, and enhanced in vitro metabolic stability conferred by the saturated BCP cage . Although the target compound is a building block rather than a final drug candidate, the BCP scaffold it provides is identical to that shown to significantly outperform multiple conventional phenyl replacements (including heterocyclic and aliphatic alternatives) in achieving an optimal balance of γ-secretase inhibition, solubility, permeability, and metabolic stability [2]. The saturated carbon atoms of the BCP ring are more stable in the CYP450 environment, with less cytotoxic metabolic intermediates compared to phenyl counterparts .

BCP metabolic stability CYP450 oral absorption Cmax AUC γ-secretase inhibitor

Boc Deprotection Orthogonality and Cyanomethyl Synthetic Versatility Versus Cbz-Protected and Reduced Analogs

The tert-butyl carbamate (Boc) protecting group enables mild, selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the acid-sensitive cyanomethyl group, whereas the corresponding benzyl carbamate (Cbz) analog—benzyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 3080339-55-2)—requires hydrogenolysis conditions that risk nitrile reduction . The Boc strategy thus preserves the cyanomethyl group as a versatile synthetic handle capable of transformation to aminomethyl (via reduction), carboxylic acid (via hydrolysis), or tetrazole (via cycloaddition) moieties—expanding the chemical space accessible from a single building block [1]. Compared to the reduced analog tert-butyl (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 1638765-05-5, MW 212.29), the target compound's cyanomethyl group offers greater synthetic divergence potential, as the nitrile is a gateway to multiple functional groups whereas the aminomethyl is a synthetic endpoint requiring protection/deprotection for further elaboration [2].

Boc deprotection cyanomethyl functional handle Cbz protecting group synthetic versatility building block

BCP-Enabled Circumvention of Amide Hydrolysis in IDO1 Inhibitor Development Versus Phenyl Scaffold

Direct evidence from a medicinal chemistry program demonstrates that replacing a central phenyl ring with a BCP bioisostere effectively circumvented extensive amide hydrolysis of the benzamide moiety—a metabolic soft spot that had compromised the pharmacokinetic profile of a potent IDO1 inhibitor lead compound [1]. The phenyl-containing compound 1 exhibited excellent IDO1 potency but lacked the desired PK profile specifically due to amide hydrolysis. Substitution with the BCP motif (compound 2) resolved this metabolic liability while maintaining excellent potency, selectivity, and achieving a low predicted human dose . This case provides direct experimental proof that the BCP scaffold—the core structural element of the target compound—can eliminate specific metabolic vulnerabilities inherent to phenyl-containing analogs, a property not shared by other saturated ring replacements that lack the precise exit vector geometry of BCP [2].

IDO1 inhibitor amide hydrolysis BCP bioisostere metabolic soft spot cancer immunotherapy

Recommended Application Scenarios for Tert-Butyl (3-(Cyanomethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate Based on Quantitative Evidence


Bioisosteric Replacement of para-Substituted Phenyl Rings in Lead Optimization

When a lead compound contains a para-substituted phenyl ring (e.g., para-cyanomethylphenyl or para-aminophenyl moieties) and suffers from poor aqueous solubility (<10 μM), high nonspecific binding, or rapid CYP450-mediated metabolism, this BCP building block provides a direct scaffold-hopping solution. The ≥50-fold solubility improvement and marked NSB reduction documented for BCP vs. phenyl replacements [1] translate into cleaner in vitro pharmacology and more reliable SAR interpretation. The Boc-protected amine can be deprotected and further functionalized to explore vector diversity at the bridgehead position.

Synthesis of CNS-Penetrant Drug Candidates Requiring Low Nonspecific Binding

For neuroscience programs where high nonspecific binding to brain tissue confounds target engagement studies, the BCP scaffold offers a validated solution. The markedly decreased CHI(IAM) values for BCP-containing compounds versus phenyl analogs [2] directly correlate with reduced tissue nonspecific binding, improving the accuracy of in vivo PET tracer studies and receptor occupancy measurements. The compact BCP geometry (shorter than a 1,4-disubstituted phenyl by ~1 Å) also influences brain penetration characteristics favorably.

Parallel Synthesis Libraries Targeting Metabolic Stability Hotspots

In programs where in vitro metabolic stability data (human liver microsome t₁/₂) identify a specific phenyl ring as a metabolic soft spot, this building block enables rapid analog generation. The IDO1 inhibitor case study demonstrates that BCP replacement of a metabolically labile phenyl ring can eliminate amide hydrolysis while maintaining target potency [3]. The Boc group allows for late-stage diversification after BCP installation, while the cyanomethyl handle enables further functional group interconversion—reduction to aminomethyl for basic amine SAR, or hydrolysis to carboxylic acid for acid bioisostere exploration.

Fragment-Based Drug Discovery Requiring sp³-Rich, Three-Dimensional Building Blocks

The compound's fully saturated BCP cage (100% sp³-hybridized carbons) addresses the growing demand for three-dimensional fragments that escape the flat, aromatic chemical space associated with poor developability [4]. Compared to alternative sp³-rich cores such as bicyclo[2.2.2]octane (which showed no NSB or solubility benefit) or cubane (synthetically more challenging), BCP provides the best balance of improved physicochemical properties and synthetic accessibility. The commercial availability of this building block at ≥95% purity from multiple suppliers enables immediate procurement for fragment library construction.

Quote Request

Request a Quote for Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.